molecular formula C13H21N3O3S B6783503 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide

3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide

Cat. No.: B6783503
M. Wt: 299.39 g/mol
InChI Key: AJWXBJACOPDUNQ-UHFFFAOYSA-N
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Description

3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane 1,1-dioxide moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfone group, potentially leading to the formation of different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide is investigated for its potential pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, antiviral, and anticancer activities .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that can be fine-tuned for specific applications.

Properties

IUPAC Name

3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methyl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-10-14-13(15-19-10)12-5-2-6-16(12)8-11-4-3-7-20(17,18)9-11/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXBJACOPDUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2CC3CCCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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